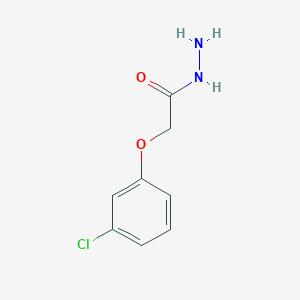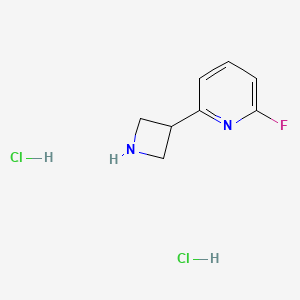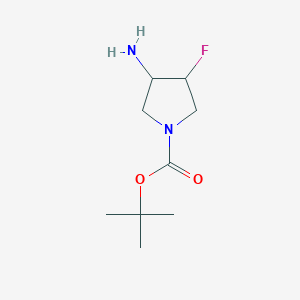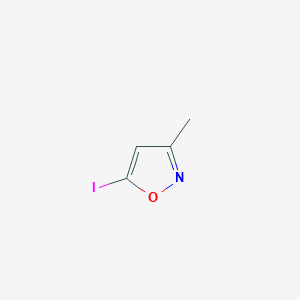
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate
説明
“N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate” is a chemical compound with the CAS Number: 1260789-19-2 . It has a molecular weight of 280.32 . The compound is stored at room temperature and is in solid form .
Synthesis Analysis
The synthesis of similar compounds like N-methylated 1,2,3,4-tetrahydroisoquinolines has been reported . The method can be applied for the synthesis of tetrahydroisoquinolines with electron-donating substituents on the aromatic moiety .Molecular Structure Analysis
The InChI code for the compound is1S/C12H18N2.C2H2O4/c1-13-9-10-5-6-12-11 (8-10)4-3-7-14 (12)2;3-1 (4)2 (5)6/h5-6,8,13H,3-4,7,9H2,1-2H3; (H,3,4) (H,5,6) . This code provides a specific string of characters that describes the molecular structure of the compound.
科学的研究の応用
Neuroprotective and Neurotoxic Mechanisms
Quinolinic acid, a neuroactive metabolite related to the chemical structure , demonstrates a dual role in the central nervous system, acting both as a neurotoxin and a neuroprotectant. Its neurotoxic actions are mediated through the activation of NMDA receptors and the potential induction of lipid peroxidation, leading to neuronal damage. However, the presence of antioxidants like melatonin can prevent this damage, suggesting a balance between neuroprotective and neurotoxic mechanisms in the brain (Stone et al., 2000).
Kynurenine Pathway and Neurological Disorders
The metabolism of tryptophan through the kynurenine pathway, producing quinolinic acid, is a critical process in neurobiology. This pathway's metabolites, including quinolinic and kynurenic acids, have significant implications for neurological disorders. Quinolinic acid's role as an NMDA receptor agonist and its neurotoxic properties, along with kynurenic acid's neuroprotective functions, highlight the importance of this pathway in the pathophysiology of various neurological diseases, including depression and neurodegeneration (Vámos et al., 2009).
Implications for Drug Development
Understanding the biochemical pathways and mechanisms of action of compounds like N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate is essential for developing novel therapeutic agents. The insights gained from studying these compounds can lead to the discovery of new drugs targeting specific pathways or receptors involved in neurological disorders. For instance, modulating the kynurenine pathway to reduce neurotoxic metabolites and enhance neuroprotectants offers a promising strategy for drug development (Shang et al., 2018).
Safety and Hazards
作用機序
Target of Action
It’s structurally similar to mptp , a neurotoxin that targets dopaminergic neurons .
Biochemical Pathways
Mptp, a structurally similar compound, is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . These effects lead to dopaminergic neuronal damage in the striatum and substantia nigra .
Pharmacokinetics
Mptp, a structurally similar compound, is known to be lipophilic and can cross the blood-brain barrier .
Result of Action
Mptp, a structurally similar compound, is known to cause dopaminergic neuronal damage in the striatum and substantia nigra .
特性
IUPAC Name |
N-methyl-1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.C2H2O4/c1-13-9-10-5-6-12-11(8-10)4-3-7-14(12)2;3-1(4)2(5)6/h5-6,8,13H,3-4,7,9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXNYTCFHGZUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N(CCC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B3094712.png)

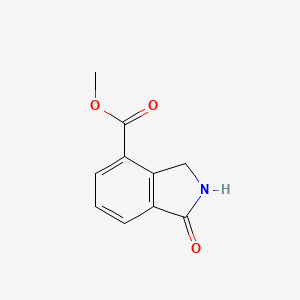
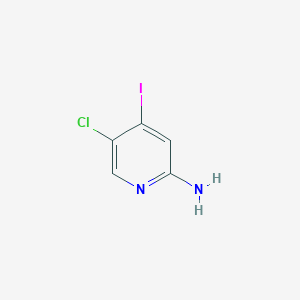

![6-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B3094758.png)

